molecular formula C18H18N2O7 B2426848 5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸 CAS No. 2169266-67-3

5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸

货号: B2426848
CAS 编号: 2169266-67-3
分子量: 374.349
InChI 键: HCUNNTIALPNNPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-O-C4-COOH is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindoline-dione moiety

科学研究应用

Thalidomide-O-C4-COOH has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

作用机制

Target of Action

Thalidomide-O-C4-COOH, also known as 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) and plays a crucial role in the mechanism of action of thalidomide and its derivatives .

Mode of Action

The compound interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process is a part of the protein degradation pathway, which is a critical aspect of cellular function and homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by Thalidomide-O-C4-COOH involves the degradation of proteins . By binding to CRBN, the compound alters the substrate specificity of the CRL4 CRBN E3 ligase, leading to the degradation of non-native substrates . This mechanism is central to the therapeutic effects of thalidomide and its derivatives .

Pharmacokinetics

Thalidomide, a related compound, is known to exhibit absorption rate-limited pharmacokinetics . This suggests that the bioavailability of Thalidomide-O-C4-COOH may be influenced by similar factors, including absorption rate and solubility .

Result of Action

The molecular and cellular effects of Thalidomide-O-C4-COOH’s action primarily involve the degradation of specific proteins . This can lead to various downstream effects, depending on the specific proteins being degraded . For example, the degradation of certain proteins could potentially inhibit the proliferation of cancer cells .

Action Environment

It is known that the teratogenic effects of thalidomide, a related compound, can vary in phenotype, suggesting that environmental factors may play a role .

安全和危害

The compound has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

未来方向

The compound is a promising candidate for the development of protein degraders . It plays an important role in the development of protease degradation drugs .

生化分析

Biochemical Properties

Thalidomide-O-C4-COOH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary direct target of Thalidomide-O-C4-COOH is cereblon (CRBN), a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) .

Cellular Effects

The effects of Thalidomide-O-C4-COOH on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thalidomide-O-C4-COOH exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When a ligand such as Thalidomide-O-C4-COOH binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand .

Dosage Effects in Animal Models

The effects of Thalidomide-O-C4-COOH vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thalidomide-O-C4-COOH is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

准备方法

The synthesis of Thalidomide-O-C4-COOH typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline-Dione Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline-dione structure.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.

    Coupling with Pentanoic Acid: The final step involves the esterification or amidation of the intermediate with pentanoic acid under acidic or basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

化学反应分析

Thalidomide-O-C4-COOH undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

Similar compounds to Thalidomide-O-C4-COOH include:

The uniqueness of Thalidomide-O-C4-COOH lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

属性

IUPAC Name

5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNNTIALPNNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。